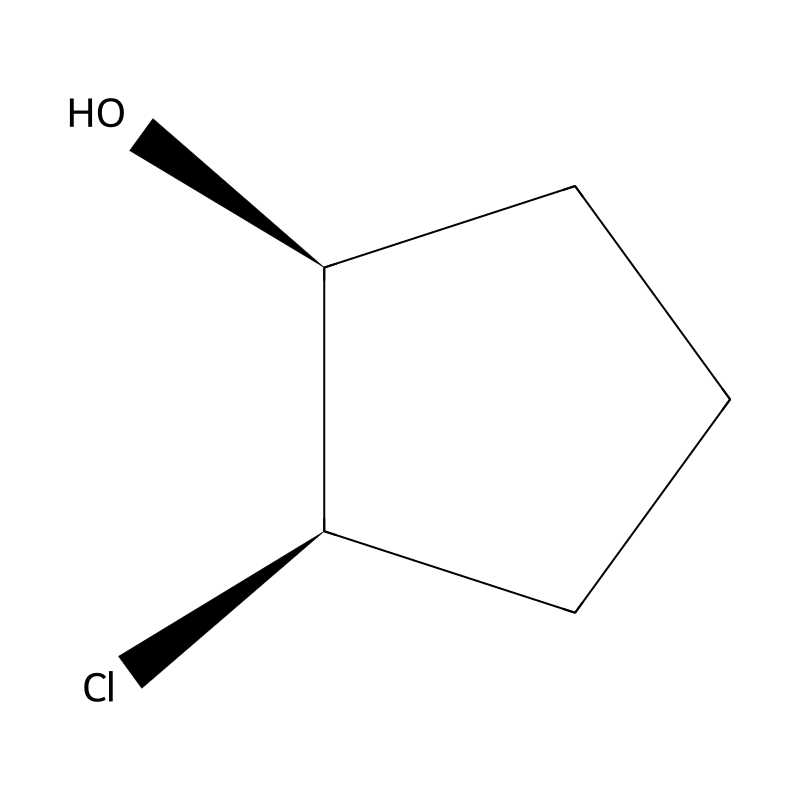

(1S,2R)-2-Chloro-cyclopentanol

Content Navigation

Struggling with low yields when using racemic or cis-2-chlorocyclopentanol for cyclopentene oxide synthesis? (1S,2R)-2-Chloro-cyclopentanol ensures stereochemical fidelity.

- Mandatory trans geometry for efficient base-catalyzed epoxide formation; cis-isomers fail anti-periplanar elimination.

- Lipase resolution of trans-racemate is unviable; direct procurement of enantiopure form eliminates resolution failures.

- 60% diequatorial conformation in solution prevents unwanted hydrogen bonding, securing predictable reactivity.

Supplied as a single enantiomer, ready for immediate integration into prostaglandin and eicosanoid routes.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(1S,2R)-2-Chloro-cyclopentanol is a stereodefined, chiral cyclic halohydrin utilized as a critical building block in the asymmetric synthesis of cyclopentane-containing pharmaceuticals, including eicosanoids and prostaglandins [1]. Unlike generic cyclopentyl intermediates, this specific trans-isomer exists predominantly in a diequatorial conformation in solution (approximately 60% of the equilibrium population), which minimizes 1,3-diaxial interactions and prevents direct intramolecular hydrogen bonding between the chlorine and hydroxyl groups [2]. This rigid spatial separation is fundamental to its reactivity profile, making it a highly specific precursor for stereocontrolled epoxidation and downstream nucleophilic ring-opening reactions where precise spatial geometry is non-negotiable.

Research Fit

Substituting (1S,2R)-2-chloro-cyclopentanol with its cis-isomer, the (1R,2S) enantiomer, or a cheaper racemic trans-mixture fundamentally disrupts downstream synthetic viability. The cis-isomer cannot undergo the requisite anti-periplanar elimination required for efficient base-catalyzed epoxide formation, leading to alternate reaction pathways or degradation instead of the target cyclopentene oxide [1]. Furthermore, attempting to procure the racemic trans-2-chlorocyclopentanol with the intent of performing in-house enzymatic resolution is scientifically unviable; standard lipases that achieve >98% enantiomeric excess with cis-isomers fail to effectively resolve the trans-isomers [2]. Consequently, direct procurement of the enantiopure (1S,2R) form is mandatory for workflows requiring specific stereochemical mapping, as post-procurement resolution of the racemate is highly inefficient.

Substitution Risk

Diequatorial conformer ratio differs from fluoro and bromo analogs, potentially shifting substitution and elimination pathway outcomes.

Lipase resolution effective for cis but not trans; racemic trans cannot be economically upgraded to enantiopure (1S,2R) form via this route.

Refractive index and boiling point distinguish trans from cis; non-stereoselective synthesis may introduce cis impurity not separable by achiral methods.

Inefficient Enzymatic Resolution of Trans-Isomers

Buyers often consider purchasing racemic mixtures for in-house enzymatic resolution to reduce raw material costs. However, quantitative resolution data demonstrates that while Burkholderia cepacia lipase successfully resolves cis-2-chlorocyclopentanol to >98% enantiomeric excess (ee), it is highly ineffective for trans-2-chlorocyclopentanol [1]. This fundamental divergence in biocatalytic compatibility means that the trans-racemate cannot be practically resolved using standard industrial lipases, necessitating the direct procurement of the enantiopure (1S,2R)-2-chloro-cyclopentanol.

| Evidence Dimension | Enantiomeric excess (ee) achievable via lipase-catalyzed transesterification |

| Target Compound Data | Ineffective resolution (low ee / poor E-value) for trans-2-chlorocyclopentanol |

| Comparator Or Baseline | cis-2-chlorocyclopentanol (>98% ee) |

| Quantified Difference | >98% ee for cis vs. unresolvable for trans under identical conditions |

| Conditions | Burkholderia cepacia lipase, vinyl acetate acyl donor |

Prevents costly procurement errors by confirming that in-house enzymatic resolution of the trans-racemate is not a viable alternative to purchasing the enantiopure compound.

Conformational Preference and Stereocontrol

The stereochemical utility of (1S,2R)-2-chloro-cyclopentanol is heavily dependent on its conformational equilibrium. In solution, the trans-isomer maintains a ~60% diequatorial population, which physically separates the hydroxyl and chlorine groups and prevents the intramolecular hydrogen bonding observed in cis-isomers [1]. This specific conformational preference is required to maintain the anti-periplanar geometry necessary for subsequent S_N2 displacements, providing a predictable reactivity profile that generic or cis-substituted cyclopentanols cannot match.

| Evidence Dimension | Equilibrium population of diequatorial conformer |

| Target Compound Data | ~60% diequatorial conformer in solution |

| Comparator Or Baseline | cis-2-chlorocyclopentanol (dominated by intramolecular H-bonding interactions) |

| Quantified Difference | 60% diequatorial dominance vs. H-bond stabilized cis-geometry |

| Conditions | Solution-phase NMR and theoretical NBO analysis |

Ensures the compound possesses the necessary spatial geometry for stereospecific downstream transformations, justifying its selection over cis-isomers.

Anti-Periplanar Epoxide Formation

A primary industrial use of (1S,2R)-2-chloro-cyclopentanol is the synthesis of chiral cyclopentene oxide. This base-catalyzed intramolecular cyclization requires an anti-periplanar arrangement of the alkoxide nucleophile and the chloride leaving group. The trans-geometry of (1S,2R)-2-chloro-cyclopentanol perfectly aligns these groups, resulting in efficient epoxide formation [1]. In stark contrast, the cis-isomer lacks this anti-periplanar alignment, failing to readily form the epoxide and instead yielding alternative degradation products under identical basic conditions.

| Evidence Dimension | Suitability for intramolecular S_N2 epoxide formation |

| Target Compound Data | Efficient cyclization to chiral cyclopentene oxide |

| Comparator Or Baseline | cis-2-chlorocyclopentanol (fails to form epoxide efficiently) |

| Quantified Difference | Complete divergence in reaction pathway (epoxidation vs. degradation) |

| Conditions | Base-catalyzed hydrolysis (e.g., NaOH) |

Confirms that only the trans-isomer can be procured as a viable precursor for chiral cyclopentene oxide synthesis.

Eicosanoid and Prostaglandin Synthesis

Because the (1S,2R) absolute configuration maps directly onto the stereochemical requirements of cyclopentane-containing eicosanoids, this compound is the mandatory starting material for these pharmaceutical pathways. Using the racemate or the (1R,2S) enantiomer would yield biologically inactive or off-target stereoisomers, making the enantiopure form critical for drug development [1].

Chiral Cyclopentene Oxide Production

Leveraging its trans-geometry and diequatorial conformational preference, (1S,2R)-2-chloro-cyclopentanol is the ideal precursor for base-catalyzed cyclization into chiral cyclopentene oxide. This application strictly requires the trans-isomer due to the necessity of anti-periplanar elimination, which cis-isomers cannot undergo [2].

Stereodefined Chiral Ligand Development

The rigid 1,2-trans substitution pattern and lack of intramolecular hydrogen bonding make this compound a superior scaffold for synthesizing chiral bidentate ligands used in asymmetric catalysis. The precise spatial control of substituents provided by the (1S,2R) configuration is critical for maximizing enantiomeric induction in target reactions [2].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types